[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate
Overview
Description
[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate is a carbamate ester, a class of organic compounds derived from carbamic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate can be achieved through several methods. One common approach involves the reaction of a suitable alcohol with a carbamoyl chloride in the presence of a base. This method is advantageous due to its simplicity and high yield . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using carbamoyl chlorides and alcohols. The reaction conditions are optimized to ensure high yield and purity of the product. The use of nonmetallic regenerable reagents and catalysts, such as DBU, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can lead to various biological effects, including changes in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Meprobamate: A well-known carbamate used as a tranquilizer.
Carbaryl: A widely used insecticide with a similar carbamate structure.
Uniqueness
What sets [2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate apart from similar compounds is its specific structure, which allows for unique interactions with biological targets and its versatility in chemical reactions. This makes it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
[2-(carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O5/c1-6(12)3-9(2,4-15-7(10)13)5-16-8(11)14/h6,12H,3-5H2,1-2H3,(H2,10,13)(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFPTQOMOYSVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(COC(=O)N)COC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338327 | |
Record name | [2-(carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3567-43-9 | |
Record name | [2-(carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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